Neurotoxin III (Laticauda semifasciata reduced)

Description

Source Organism Classification and Distribution

The black-banded sea krait, scientifically designated as Laticauda semifasciata, belongs to a highly specialized group of marine reptiles within the family Elapidae. This species is classified within the subfamily Laticaudinae, which encompasses the sea kraits as distinct from the fully aquatic sea snakes of the subfamily Hydrophiinae. The taxonomic hierarchy places this organism within the kingdom Animalia, phylum Chordata, class Reptilia, order Squamata, suborder Serpentes, and infraorder Alethinophidia. The species was originally described by Reinwardt in Schlegel in 1837, with the holotype specimen catalogued as RMNH 1468.

The geographic distribution of Laticauda semifasciata extends throughout the western Pacific Ocean, encompassing the coastal waters of multiple countries and regions. Primary distribution areas include the South Chinese Sea, with documented populations along the coasts of Fujian and Liaoning provinces in China, as well as Taiwan. The species range extends southward through the Philippines, Indonesia, and the Moluccas Islands, and northward to Japan, particularly the Ryukyu Islands. Additional populations have been recorded in South Korea, and isolated reports exist from Russian waters in the Sea of Japan's Peter the Great Bay. The type locality for this species is designated as the Moluccas.

Morphological Characteristics and Ecological Adaptations

Laticauda semifasciata exhibits distinctive morphological features that reflect its semi-aquatic lifestyle. The species demonstrates sexual dimorphism in size, with males reaching snout-vent lengths of approximately 805 millimeters and females achieving significantly larger dimensions of up to 1190 millimeters. Both sexes maintain relatively consistent tail lengths of approximately 115 millimeters. The ventral scale count ranges from 195 to 205, while subcaudal scales number 38 to 43 pairs in males and 32 to 36 pairs in females. The scale arrangement consists of 21 to 23 rows on the neck and body regions.

The species exhibits specialized anatomical adaptations for both terrestrial and marine environments. Unlike fully aquatic sea snakes, Laticauda semifasciata retains broad ventral scales typical of terrestrial serpents, enabling effective locomotion on land. Simultaneously, the species possesses a vertically flattened, paddle-shaped tail that facilitates swimming efficiency. The body displays a characteristic banded pattern, and the nasal scales are separated by internasal scales. The maxillary bone extends forward beyond the palatine bone, and the nostrils are positioned laterally rather than dorsally.

Venom System and Biochemical Composition

The venom system of Laticauda semifasciata produces a complex mixture of bioactive compounds, with Neurotoxin III representing one of several characterized components. The venom also contains additional neurotoxic proteins known as erabutoxins a, b, and c, each consisting of 62 amino acid residues. These erabutoxins demonstrate significantly higher neurotoxic potency compared to Neurotoxin III, with the latter exhibiting approximately one-eighth the neurotoxic activity of the erabutoxins. Notably, Neurotoxin III lacks cardiotoxic properties, distinguishing it from many other elapid venom components.

The overall venom of this species is characterized as extremely potent, with neurotoxic properties that are reportedly ten times more powerful than rattlesnake venom. Each individual can produce between 10 to 15 milligrams of venom, with only a fraction of this amount constituting a lethal dose. The venom primarily targets the nervous system of prey organisms, resulting in paralysis and facilitating the capture and consumption of fish, particularly eels and small reef fish.

Propriétés

IUPAC Name |

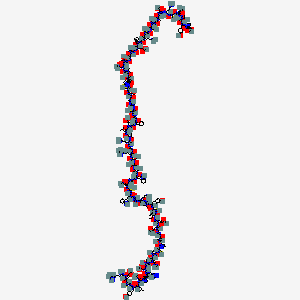

(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C305H468N86O100S10/c1-25-142(13)234(292(479)344-173(58-37-41-91-309)252(439)369-207(132-498)284(471)373-206(131-497)283(470)364-196(121-393)272(459)333-146(17)244(431)348-191(111-229(425)426)267(454)340-171(56-35-39-89-307)251(438)368-203(128-494)279(466)355-189(108-218(314)410)269(456)386-240(152(23)402)296(483)361-193(103-157-68-74-163(406)75-69-157)299(486)391-97-47-63-214(391)303(490)491)381-258(445)179(81-87-228(423)424)346-294(481)237(149(20)399)377-224(416)119-329-288(475)236(148(19)398)384-270(457)190(109-219(315)411)359-291(478)233(141(11)12)380-276(463)200(125-397)367-287(474)213-62-46-96-390(213)301(488)209(134-500)375-297(484)238(150(21)400)383-245(432)147(18)331-242(429)144(15)334-277(464)201(126-492)337-223(415)118-327-248(435)182(100-154-48-28-27-29-49-154)350-254(441)177(79-85-226(419)420)342-261(448)181(99-138(5)6)358-290(477)232(140(9)10)378-256(443)170(55-34-38-88-306)335-221(413)116-326-247(434)169(59-43-93-323-305(319)320)339-273(460)197(122-394)363-275(462)199(124-396)365-282(469)205(130-496)372-264(451)185(104-158-113-324-167-53-32-30-50-164(158)167)347-243(430)145(16)332-260(447)188(107-217(313)409)354-280(467)204(129-495)371-265(452)186(105-159-114-325-168-54-33-31-51-165(159)168)353-274(461)198(123-395)362-250(437)172(57-36-40-90-308)343-289(476)231(139(7)8)379-268(455)184(102-156-66-72-162(405)73-67-156)352-281(468)208(133-499)374-293(480)235(143(14)26-2)382-257(444)178(80-86-227(421)422)341-253(440)174(76-82-215(311)407)336-222(414)117-328-249(436)195(120-392)366-286(473)212-61-45-95-389(212)302(489)210(135-501)376-298(485)241(153(24)403)385-259(446)175(77-83-216(312)408)345-295(482)239(151(22)401)387-271(458)192(112-230(427)428)356-266(453)187(106-160-115-321-136-330-160)357-285(472)211-60-44-94-388(211)300(487)194(110-220(316)412)360-262(449)180(98-137(3)4)349-263(450)183(101-155-64-70-161(404)71-65-155)351-278(465)202(127-493)370-255(442)176(78-84-225(417)418)338-246(433)166(310)52-42-92-322-304(317)318/h27-33,48-51,53-54,64-75,113-115,136-153,166,169-214,231-241,324-325,392-406,492-501H,25-26,34-47,52,55-63,76-112,116-135,306-310H2,1-24H3,(H2,311,407)(H2,312,408)(H2,313,409)(H2,314,410)(H2,315,411)(H2,316,412)(H,321,330)(H,326,434)(H,327,435)(H,328,436)(H,329,475)(H,331,429)(H,332,447)(H,333,459)(H,334,464)(H,335,413)(H,336,414)(H,337,415)(H,338,433)(H,339,460)(H,340,454)(H,341,440)(H,342,448)(H,343,476)(H,344,479)(H,345,482)(H,346,481)(H,347,430)(H,348,431)(H,349,450)(H,350,441)(H,351,465)(H,352,468)(H,353,461)(H,354,467)(H,355,466)(H,356,453)(H,357,472)(H,358,477)(H,359,478)(H,360,449)(H,361,483)(H,362,437)(H,363,462)(H,364,470)(H,365,469)(H,366,473)(H,367,474)(H,368,438)(H,369,439)(H,370,442)(H,371,452)(H,372,451)(H,373,471)(H,374,480)(H,375,484)(H,376,485)(H,377,416)(H,378,443)(H,379,455)(H,380,463)(H,381,445)(H,382,444)(H,383,432)(H,384,457)(H,385,446)(H,386,456)(H,387,458)(H,417,418)(H,419,420)(H,421,422)(H,423,424)(H,425,426)(H,427,428)(H,490,491)(H4,317,318,322)(H4,319,320,323)/t142-,143-,144-,145-,146-,147-,148+,149+,150+,151+,152+,153+,166-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,200-,201-,202-,203-,204-,205-,206-,207-,208-,209-,210-,211-,212-,213-,214-,231-,232-,233-,234-,235-,236-,237-,238-,239-,240-,241-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHEQPJVURDZIGU-GFYSSRGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CS)NC(=O)CNC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CS)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C1CCCN1C(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C305H468N86O100S10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

7260 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75433-28-2 | |

| Record name | Neurotoxin III (Laticauda semifasciata reduced) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075433282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Neurotoxin III involves the isolation of the toxin from the venom of Laticauda semifasciata. The venom is typically collected and subjected to chromatographic techniques such as high-performance liquid chromatography (HPLC) to purify the toxin. The primary structure of Neurotoxin III consists of 66 amino acid residues and five disulfide bridges .

Industrial Production Methods: Industrial production of Neurotoxin III is not common due to the complexity and ethical considerations involved in venom extraction from sea snakes. recombinant DNA technology can be employed to produce the toxin in bacterial or yeast expression systems. This involves cloning the gene encoding Neurotoxin III into an expression vector, transforming the host cells, and inducing protein expression. The recombinant protein is then purified using affinity chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: Neurotoxin III primarily undergoes reduction reactions, particularly the reduction of its disulfide bonds. This reduction can be achieved using reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol .

Common Reagents and Conditions:

Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol

Major Products: The major product of the reduction reaction is the fully reduced form of Neurotoxin III, where all disulfide bonds are broken, resulting in a linear peptide chain .

Applications De Recherche Scientifique

Structural Characteristics

Neurotoxin III consists of 66 amino acid residues and features five disulfide bridges, which are critical for its stability and function. The unique structure positions it between neurotoxins and cardiotoxins, suggesting a specialized role in venom composition and action mechanisms . The weak neurotoxicity allows for reversible binding to neural targets, which is a significant aspect for potential therapeutic applications.

Toxicity Profile

The lethality of Neurotoxin III is considerably lower than that of other neurotoxins from Laticauda semifasciata, with an LD50 value indicating a reduced risk in experimental settings . This characteristic allows researchers to explore its effects without the high mortality rates associated with more potent toxins.

Scientific Research Applications

- Neuropharmacology : Neurotoxin III can be utilized in pharmacological studies to understand the mechanisms of neurotransmitter release and receptor interaction. Its reversible nature allows researchers to investigate the dynamics of synaptic transmission without irreversible damage.

- Modeling Neuromuscular Disorders : Due to its ability to temporarily block neuromuscular transmission, Neurotoxin III can serve as a model for studying diseases like myasthenia gravis or other neuromuscular junction disorders. It can help in assessing the efficacy of new treatments aimed at enhancing synaptic function.

- Biotechnology : The structural properties of Neurotoxin III may inspire the design of novel biomaterials or drug delivery systems that mimic its action on cellular membranes or receptors .

Case Studies

Mécanisme D'action

Neurotoxin III exerts its effects by binding to the GABA receptors, specifically the α1β3γ2 receptor subtype. This binding inhibits the GABA-induced currents, leading to a decrease in neuronal inhibition. The toxin interacts with the receptor in a manner similar to other three-finger toxins, involving the central loop II of the toxin accommodating under loop C of the receptor . This interaction blocks the receptor’s function, preventing the normal inhibitory action of GABA and resulting in neurotoxic effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares LsIII with other neurotoxins and related peptides:

Key Findings

Structural Determinants of Reversibility :

- LsIII’s five disulfide bridges (vs. four in erabutoxins) create a partially flexible structure, reducing binding stability to nAChRs. The Cys26–Cys30 bridge introduces conformational constraints that limit deep receptor penetration, enabling dissociation .

- In contrast, α-bungarotoxin’s rigid β-sheet core and extended Loop II facilitate irreversible binding .

Receptor Specificity :

- LsIII interacts with both neuronal α7-nAChR and GABAA receptors , a dual-target mechanism uncommon in short-chain neurotoxins like erabutoxins . This promiscuity may underlie its reversible action.

- WTX shares GABAA affinity but exhibits higher potency due to hydrophobic interactions absent in LsIII .

Evolutionary Context :

- LsIII’s structure represents an evolutionary intermediate between neurotoxins (e.g., cobrotoxin) and cardiotoxins, with conserved residues in Loop II resembling cardiotoxins but lacking their membrane-lytic activity .

Research Implications

- Therapeutic Potential: LsIII’s reversibility makes it a candidate for designing antidotes or neuromuscular blockers with reduced toxicity .

- Structural Biology : NMR studies highlight its flexible Loop II as a key region for engineering modified toxins with tailored receptor affinities .

Activité Biologique

Neurotoxin III, derived from the venom of the sea snake Laticauda semifasciata, is a notable neurotoxic protein characterized by its weak and reversible action. This article delves into its biological activity, structural properties, mechanisms of action, and potential applications, supported by data tables and research findings.

Structural Characteristics

Neurotoxin III (also referred to as LsIII) consists of 66 amino acid residues and features five disulfide bridges , critical for its structural integrity and function. The presence of these disulfide linkages contributes to the rigidity of the protein, which is essential for its interaction with the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction.

Table 1: Structural Features of Neurotoxin III

| Feature | Description |

|---|---|

| Amino Acid Residues | 66 |

| Disulfide Bridges | 5 |

| Molecular Weight | Approximately 7.5 kDa |

| Structural Classification | Three-finger toxin (3FTx) |

Neurotoxin III acts primarily by binding to the nicotinic acetylcholine receptors on the postsynaptic membrane, effectively blocking nerve impulse transmission. This leads to flaccid paralysis in prey, a mechanism similar to that observed in other neurotoxins such as curare. The binding is characterized by a high specificity and affinity for nAChRs, particularly affecting muscle-type receptors.

Case Study: Toxicity Assessment

In a study assessing the lethality of LsIII, it was found that its LD50 (lethal dose for 50% of subjects) was significantly lower than that of more potent neurotoxins like erabutoxin. Specifically, LsIII exhibited only 15% lethality compared to erabutoxins , indicating its relatively weak neurotoxic effects. This property makes it an interesting candidate for further pharmacological studies.

Biological Activity and Applications

Research indicates that while Neurotoxin III has weak neurotoxic effects, it possesses potential therapeutic applications due to its reversible nature. The ability to block nAChRs without permanent damage could be advantageous in developing treatments for conditions involving excessive neurotransmission.

Table 2: Comparative Toxicity Data

| Toxin | LD50 (µg/g body weight) | Mechanism of Action |

|---|---|---|

| Erabutoxin | 0.13 | Strong postsynaptic blockade |

| Neurotoxin III | >0.5 | Weak reversible postsynaptic blockade |

Research Findings

- Binding Dynamics : Studies utilizing NMR and molecular dynamics simulations have shown that the rigidity imparted by disulfide bonds enhances the binding efficiency of LsIII to nAChRs, allowing it to adapt conformationally during receptor activation .

- Evolutionary Insights : The evolutionary relationship between LsIII and other neurotoxins suggests a common ancestry among elapid snake venoms, where structural adaptations have led to varying degrees of toxicity and receptor specificity .

- Potential for Cancer Therapy : Recent investigations into snake venom components have highlighted their cytotoxic properties against tumor cells, suggesting that neurotoxins like LsIII may also possess anticancer activities due to their ability to induce apoptosis selectively in malignant cells .

Q & A

Q. What methodologies are employed to isolate and purify Neurotoxin III from Laticauda semifasciata venom?

Neurotoxin III (LsIII) is purified using a combination of ion-exchange chromatography (e.g., CM-cellulose columns) and gel filtration. Venom fractionation is guided by toxicity assays, with confirmation via SDS-PAGE and mass spectrometry to ensure homogeneity. For example, erabutoxins in related species were isolated using CM-cellulose columns and electrophoretic mobility measurements, a method adaptable to LsIII purification .

Q. How is the structural integrity of Neurotoxin III confirmed post-purification?

Structural validation involves amino acid sequencing via Edman degradation or tandem mass spectrometry (MS/MS), complemented by disulfide bridge mapping using enzymatic digestion and HPLC. Nuclear magnetic resonance (NMR) can resolve tertiary structures. LsIII’s five disulfide bridges and 66-residue sequence were confirmed through these methods, critical for understanding its stability and function .

Q. What baseline assays are used to quantify Neurotoxin III’s bioactivity?

In vitro assays include competitive binding studies with radiolabeled α-bungarotoxin to nicotinic acetylcholine receptors (nAChRs) and electrophysiological recordings (e.g., patch-clamp) to measure ion channel blockade. In vivo models, such as murine lethality tests (LD50), provide complementary toxicity profiles .

Advanced Research Questions

Q. How do researchers assess the functional specificity of Neurotoxin III toward nAChR subtypes?

Subtype specificity is determined using heterologous expression systems (e.g., Xenopus oocytes or HEK293 cells transfected with α7, α3β2, or α4β2 nAChRs). Dose-response curves and Schild analysis quantify potency (IC50) and selectivity ratios. Comparative studies with homologous toxins (e.g., erabutoxins) can highlight structural determinants of specificity .

Q. What strategies resolve discrepancies in neurotoxin potency data across studies?

Variability may arise from differences in venom sourcing (geographic populations), purification protocols, or receptor preparation. Standardization includes using CRISPR-edited cell lines for nAChR expression and cross-referencing with genomic data to account for population-specific toxin variants. For example, genetic divergence in Korean L. semifasciata populations suggests environmental adaptations influencing toxin profiles .

Q. How can phylogenetic and environmental data inform experimental designs studying neurotoxin variation?

Phylogeographic analysis (e.g., mitochondrial Cytb sequencing) identifies population clusters, while venom proteomics correlates toxin expression with ecological factors (e.g., prey availability). For L. semifasciata, warming ocean currents have expanded its range, necessitating studies on thermostability and adaptive toxin mutations .

Q. What computational approaches predict Neurotoxin III’s binding dynamics with nAChRs?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (MD) model toxin-receptor interactions. Free energy calculations (MM-PBSA/GBSA) validate binding affinities. These methods must integrate crystallographic data (e.g., PDB IDs of nAChRs) to refine predictive accuracy .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on Neurotoxin III’s reversibility?

Schweitz et al. (1990) described LsIII as weakly reversible, but discrepancies may stem from assay conditions (e.g., pH, temperature). Replicating experiments under standardized protocols (e.g., fixed incubation times, buffer systems) and using isothermal titration calorimetry (ITC) to measure binding kinetics can clarify reversibility mechanisms .

Q. Why do toxicity profiles vary between wild-caught and captive L. semifasciata specimens?

Captive snakes may exhibit altered venom composition due to dietary changes or stress. Comparative venom gland transcriptomics and metabolomics (LC-MS/MS) can identify environmentally induced expression changes. Controlled feeding trials are recommended to isolate dietary impacts .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.